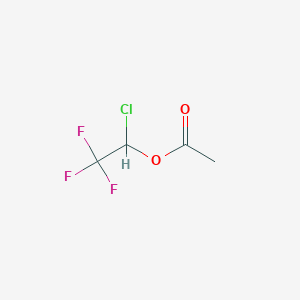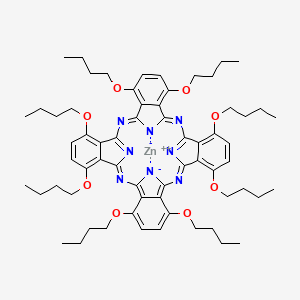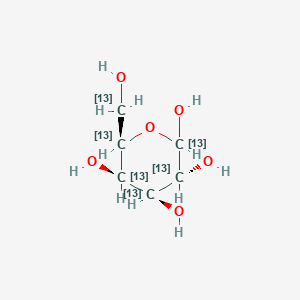
(+)-Galactose-13C6; D-(+)-Galactose-13C6; Galactose-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Galactose-13C6, also known as D-(+)-Galactose-13C6 or simply Galactose-13C6, is a stable isotopically labeled form of galactose where all six carbon atoms are replaced with the carbon-13 isotope. This compound is widely used in metabolic research to trace the pathways and fluxes of galactose in biological systems through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Galactose-13C6 typically involves the incorporation of carbon-13 into the galactose molecule. One common method is the fermentation of glucose-13C6 using microorganisms that convert glucose to galactose. The reaction conditions often include controlled pH, temperature, and nutrient supply to optimize the yield of galactose-13C6.
Industrial Production Methods
Industrial production of (+)-Galactose-13C6 involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to efficiently convert glucose-13C6 to galactose-13C6. The process includes fermentation, extraction, and purification steps to obtain high-purity galactose-13C6 suitable for research and industrial applications.
化学反応の分析
Types of Reactions
(+)-Galactose-13C6 undergoes various chemical reactions, including:
Oxidation: Galactose-13C6 can be oxidized to galactonic acid-13C6 using oxidizing agents such as nitric acid or bromine water.
Reduction: It can be reduced to galactitol-13C6 using reducing agents like sodium borohydride.
Substitution: Galactose-13C6 can participate in substitution reactions to form derivatives such as galactosides.
Common Reagents and Conditions
Oxidation: Nitric acid, bromine water, and other oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: Various alcohols or amines in the presence of catalysts or under specific pH conditions.
Major Products
Oxidation: Galactonic acid-13C6
Reduction: Galactitol-13C6
Substitution: Galactosides and other derivatives
科学的研究の応用
(+)-Galactose-13C6 has numerous applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of carbohydrate metabolism.
Biology: Helps in studying the role of galactose in cellular processes and its metabolism in different organisms.
Medicine: Used in research on galactosemia, a genetic disorder affecting galactose metabolism.
Industry: Employed in the production of labeled biomolecules for research and diagnostic purposes.
作用機序
The mechanism of action of (+)-Galactose-13C6 involves its incorporation into metabolic pathways where it behaves similarly to natural galactose. The carbon-13 isotope allows researchers to track its movement and transformation within biological systems using NMR spectroscopy and mass spectrometry. This helps in identifying metabolic intermediates and understanding the dynamics of galactose metabolism.
類似化合物との比較
Similar Compounds
D-Glucose-13C6: Another isotopically labeled sugar used in metabolic studies.
D-Fructose-13C6: Used to study fructose metabolism.
D-Mannose-13C6: Employed in research on mannose metabolism.
Uniqueness
(+)-Galactose-13C6 is unique due to its specific role in studying galactose metabolism. Unlike glucose-13C6 or fructose-13C6, which are more commonly studied sugars, galactose-13C6 provides insights into the unique pathways and disorders associated with galactose. Its use is crucial in understanding diseases like galactosemia and in developing targeted therapies.
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
186.11 g/mol |
IUPAC名 |
(3R,4S,5R,6R)-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChIキー |
WQZGKKKJIJFFOK-QCUDSKIKSA-N |
異性体SMILES |
[13CH2]([13C@@H]1[13C@@H]([13C@@H]([13C@H]([13CH](O1)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



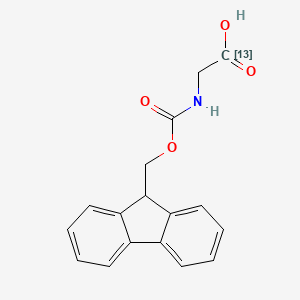
azanium](/img/structure/B12061565.png)
![N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxan-3-YL]acetamide](/img/structure/B12061570.png)
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride](/img/structure/B12061585.png)
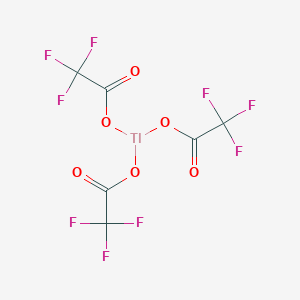

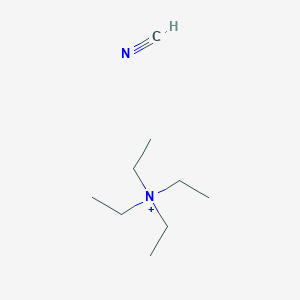


![(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine](/img/structure/B12061636.png)
![(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene](/img/structure/B12061641.png)
